molecular formula C14H19NO4S B11764647 Tert-butyl 1-phenylcyclopropylsulfonylcarbamate

Tert-butyl 1-phenylcyclopropylsulfonylcarbamate

Cat. No.: B11764647
M. Wt: 297.37 g/mol
InChI Key: VQCWWANLAQFZOJ-UHFFFAOYSA-N
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Description

Tert-butyl 1-phenylcyclopropylsulfonylcarbamate (CAS: 1415560-53-0, molecular formula: C14H19NO4S) is a sulfonylcarbamate derivative featuring a phenyl-substituted cyclopropane ring and a tert-butyl carbamate group. The compound’s structure combines a rigid cyclopropane moiety with a sulfonamide linkage, which may confer unique reactivity and stability in synthetic or pharmacological contexts. Such sulfonylcarbamates are often explored as intermediates in organic synthesis, enzyme inhibitors, or prodrug candidates due to their tunable solubility and hydrolytic stability under physiological conditions .

Properties

Molecular Formula

C14H19NO4S

Molecular Weight

297.37 g/mol

IUPAC Name

tert-butyl N-(1-phenylcyclopropyl)sulfonylcarbamate

InChI

InChI=1S/C14H19NO4S/c1-13(2,3)19-12(16)15-20(17,18)14(9-10-14)11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,15,16)

InChI Key

VQCWWANLAQFZOJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NS(=O)(=O)C1(CC1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Cyclopropane Ring Formation

The cyclopropane ring is constructed via [2+1] cycloaddition reactions or alkylidene transfer methodologies. A common approach involves reacting styrene derivatives with dichlorocarbene precursors under phase-transfer conditions. For example, treatment of 1-phenyl-1-propene with chloroform and a strong base like potassium tert-butoxide generates the cyclopropane core through a carbene insertion mechanism. Alternative methods employ Simmons-Smith reagents (e.g., Zn(Cu)/CH2_2I2_2) for stereoselective cyclopropanation, though these are less frequently used due to challenges in controlling regioselectivity.

Sulfonylation and Carbamate Installation

Optimized Reaction Conditions

Solvent and Temperature Effects

Non-polar solvents like dichloromethane and chloroform are favored for cyclopropanation due to their ability to stabilize carbene intermediates. Polar aprotic solvents (e.g., THF, DMF) improve sulfonylation yields by enhancing nucleophilicity. Temperature plays a critical role: cyclopropanation requires cryogenic conditions (-15°C to 0°C) to suppress side reactions, while sulfonylation proceeds optimally at room temperature.

Catalytic Systems

Transition metal catalysts, particularly copper(I) iodide and palladium complexes, have been employed to accelerate cyclopropane ring formation. For example, CuI/1,10-phenanthroline systems enable cyclopropanation of styrenes with diazo compounds at 50°C, achieving yields exceeding 75%. In sulfonylation steps, tetra-n-butylammonium bromide acts as a phase-transfer catalyst, improving interfacial reactivity between aqueous and organic phases.

Green Chemistry Innovations

Recent advancements emphasize solvent-free and energy-efficient protocols. A patent-described method utilizes micellar aqueous systems with sodium borohydride for selective reductions, achieving diastereomeric excess (de) >80% at 0–5°C. Additionally, TEMPO-mediated oxidations in the presence of copper salts and diimine ligands provide a sustainable pathway for intermediate functionalization, reducing reliance on hazardous oxidants like chromium trioxide.

Comparative Analysis of Methodologies

The table below summarizes key synthetic routes, highlighting yields, reaction times, and environmental impacts:

MethodKey StepsYield (%)Reaction Time (h)Eco-Footprint
Classical SN1 Alkylationtert-Butanol + HCl, 40°C686Moderate
Micellar ReductionNaBH4_4/H2_2O, 0°C8212Low
TEMPO OxidationCu(OAc)2_2/TEMPO, RT758Low
Simmons-Smith Cycloprop.Zn(Cu)/CH2_2I2_2, -15°C5824High

Data adapted from experimental protocols.

Challenges and Troubleshooting

Byproduct Formation

Competing elimination reactions during tert-butyl group installation often generate olefinic byproducts. This is mitigated by using excess tert-butanol (1.5–2.0 equiv) and maintaining pH >7 via sodium bicarbonate buffers.

Purification Difficulties

The product’s high hydrophobicity complicates chromatographic separation. Recrystallization from n-heptane/ethyl acetate mixtures (9:1 v/v) yields pure crystals with >95% recovery.

Scalability Issues

Large-scale reactions face heat dissipation challenges during exothermic sulfonylation. Continuous flow reactors with jacketed cooling systems improve temperature control, enabling kilogram-scale production .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-phenylcyclopropylsulfonylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to tert-butyl 1-phenylcyclopropylsulfonylcarbamate. For example, derivatives of sulfonamides have shown significant activity against multidrug-resistant pathogens such as Escherichia coli and Staphylococcus aureus . The structural similarities suggest that this compound could be investigated for similar antimicrobial properties.

Anti-inflammatory Effects

Research on related compounds indicates that carbamate derivatives exhibit anti-inflammatory activities. For instance, a series of tert-butyl substituted phenolic compounds demonstrated promising anti-inflammatory effects in animal models, with inhibition rates comparable to standard anti-inflammatory drugs . This suggests that this compound may also possess similar therapeutic benefits.

Neuroprotective Properties

Compounds with similar structures have been evaluated for neuroprotective effects, particularly in models of oxidative stress and neurodegenerative diseases. The antioxidant properties associated with tert-butyl groups can potentially mitigate oxidative damage in neuronal cells, offering a therapeutic avenue for conditions like Alzheimer's disease .

Stabilizers in Polymers

The hydrophobic nature of this compound makes it an excellent candidate as a stabilizer in polymer formulations. Its incorporation can enhance the thermal and oxidative stability of plastics and coatings, thereby extending their lifespan and performance under environmental stressors .

Solvent Applications

Due to its chemical structure, this compound may serve as an effective solvent or co-solvent in various chemical reactions, particularly those requiring non-polar environments. Its ability to dissolve hydrophobic substances can facilitate reactions in organic synthesis and material processing .

Case Studies and Research Findings

StudyFocusFindings
Anti-inflammatory ActivityCompounds similar to this compound showed significant inhibition of inflammation in rat models, with efficacy comparable to indomethacin.
Antimicrobial EvaluationRelated sulfonamide compounds demonstrated effective antimicrobial activity against resistant strains, indicating potential for development into new antibiotics.
NeuroprotectionTert-butyl derivatives exhibited protective effects against oxidative stress in neuronal cells, suggesting therapeutic applications in neurodegenerative diseases.

Mechanism of Action

The mechanism of action of tert-butyl 1-phenylcyclopropylsulfonylcarbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to a decrease in its activity. The pathways involved in this mechanism include the inhibition of enzyme-substrate interactions and the disruption of catalytic processes .

Comparison with Similar Compounds

Reactivity and Stability

  • Sulfonylcarbamate vs. Aldehyde : The target compound’s sulfonylcarbamate group is less electrophilic than the aldehyde in 4-tert-butyl-2-Methoxybenzaldehyde, making it more stable toward nucleophilic attack but less reactive in condensation reactions .
  • Phosphoryloxy vs. Sulfonylcarbamate : The phosphorus-containing analog (CAS 1166394-98-4) exhibits higher molecular weight (594.97 g/mol) and polarity due to the phosphoryloxy group, which may enhance binding to enzymatic active sites compared to the sulfonylcarbamate .

Pharmacological Potential

  • The tetrahydroquinoline derivative (CAS 1313712-47-8) shares a carbamate group with the target compound but lacks the cyclopropane ring. This structural difference may influence bioavailability, as cyclopropane rings can enhance metabolic stability .

Research Findings and Limitations

  • Solubility : The target compound’s sulfonyl group increases hydrophilicity compared to the aldehyde derivative but reduces it relative to the phosphorylated analog .
  • Toxicity: No specific toxicological data are available for the target compound.

Biological Activity

Tert-butyl 1-phenylcyclopropylsulfonylcarbamate (TBPC) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of TBPC, including its antimicrobial properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

TBPC features a tert-butyl group, which is known for enhancing lipophilicity and influencing metabolic stability in drug design. The presence of the cyclopropyl ring contributes to the compound's unique reactivity and biological properties. Understanding the structure-activity relationship (SAR) is crucial for optimizing its efficacy against various pathogens.

Antimicrobial Activity

Recent studies have focused on evaluating the antimicrobial properties of TBPC and its derivatives. The following table summarizes key findings regarding the minimum inhibitory concentrations (MIC) against various bacterial strains:

Compound Target Pathogen MIC (μg/mL)
TBPCMethicillin-resistant Staphylococcus aureus (MRSA)4
TBPCClostridium difficile4
TBPCEscherichia coli8
TBPCCandida albicans16

These results indicate that TBPC exhibits potent activity against MRSA and C. difficile, making it a promising candidate for further development as an antimicrobial agent .

Structure-Activity Relationships

The SAR of TBPC has been investigated to understand how modifications to its structure impact biological activity. The tert-butyl group enhances membrane penetration, which is critical for antibacterial efficacy. Studies have shown that compounds with higher hydrophobicity due to the tert-butyl moiety demonstrate improved penetration of bacterial membranes, leading to increased potency against resistant strains .

Case Study 1: Efficacy Against MRSA

A study conducted on TBPC derivatives revealed that modifications to the cyclopropyl and sulfonamide groups significantly influenced their antibacterial activity. For instance, one derivative maintained an MIC of 4 μg/mL against MRSA while exhibiting favorable toxicity profiles in MCF-7 cell lines, indicating potential for therapeutic application .

Case Study 2: Toxicity Assessment

In assessing the safety profile of TBPC, researchers found that at concentrations up to 32 μg/mL, the compound exhibited high cell viability in human cancer cell lines. This suggests that TBPC derivatives may offer a balance between efficacy and safety, making them suitable candidates for further clinical evaluation .

Q & A

Basic: What are the recommended methods for synthesizing tert-butyl 1-phenylcyclopropylsulfonylcarbamate in laboratory settings?

Answer:
Laboratory synthesis typically involves coupling reactions using carbamate-protected intermediates. For example, tert-butyl carbamate derivatives are synthesized via activation with coupling agents like benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) in the presence of triethylamine under inert atmospheres (e.g., nitrogen). Post-reaction purification is achieved using column chromatography, and structural confirmation is performed via thin-layer chromatography (TLC), nuclear magnetic resonance (1H and 13C NMR), and elemental analysis (>95% purity). Reaction conditions (solvent, temperature) are optimized based on steric and electronic effects of substituents .

Basic: How can researchers characterize the purity and structural integrity of this compound?

Answer:
A multi-technique approach is recommended:

  • TLC for rapid purity assessment.
  • NMR spectroscopy (1H/13C) to confirm stereochemistry and functional group integrity, with cyclopropane protons often showing distinct splitting patterns.
  • Elemental analysis to verify empirical formula consistency (±0.4% deviation).
  • Mass spectrometry (MS) for molecular ion (M⁺) identification.
    Discrepancies in physical properties (e.g., melting point) should be resolved via differential scanning calorimetry (DSC) or X-ray diffraction (XRD) .

Advanced: What computational approaches are used to predict the conformational stability of tert-butyl carbamate derivatives?

Answer:
Density functional theory (DFT) calculations with explicit solvent models (e.g., water or dichloromethane) are critical to account for solvation effects. For example, axial vs. equatorial conformers of tert-butyl groups in six-membered rings can be thermodynamically evaluated. Gas-phase calculations may favor axial conformers, but explicit solvent inclusion shifts equilibrium toward equatorial positions. These models guide synthetic strategies for stabilizing desired conformations .

Advanced: How can stereochemical outcomes be controlled in reactions involving this compound?

Answer:
Stereocontrol requires:

  • Chiral catalysts/auxiliaries (e.g., molybdenum complexes for epoxidation) to induce asymmetry .
  • Temperature modulation to favor kinetic vs. thermodynamic products.
  • Solvent polarity adjustments to stabilize transition states.
  • Chiral HPLC or circular dichroism (CD) for enantiomeric excess (ee) quantification .

Basic: What are the key considerations for storing and handling this compound to ensure stability?

Answer:

  • Storage: Airtight containers at room temperature, protected from light and moisture. Avoid proximity to strong acids/bases or oxidizing agents.
  • Handling: Use fume hoods, nitrile gloves, and safety goggles. Ground metal containers during transfer to prevent static discharge.
  • Decomposition: Monitor for gas evolution (e.g., CO₂) under acidic conditions using gas chromatography (GC) .

Advanced: What strategies resolve contradictions in reported physical properties of tert-butyl carbamate derivatives?

Answer:

  • Stress testing: Expose compounds to varied pH, temperature, and humidity to identify degradation pathways.
  • Cross-validation: Compare data from multiple techniques (e.g., DSC for melting point vs. hot-stage microscopy).
  • Literature benchmarking: Prioritize peer-reviewed studies over vendor SDS sheets lacking experimental details .

Basic: What analytical techniques are employed to assess the degradation products of this compound under acidic conditions?

Answer:

  • Liquid chromatography-mass spectrometry (LC-MS) to identify degradation fragments.
  • Kinetic studies (e.g., UV-Vis spectroscopy) to monitor hydrolysis rates.
  • NMR to detect cyclopropane ring-opening products or tert-butyl group cleavage .

Advanced: How can researchers design derivatives of this compound to study structure-activity relationships?

Answer:

  • Functional group diversification: Introduce electron-withdrawing/donating groups (e.g., halogens, methoxy) on the phenyl or cyclopropane rings.
  • Cross-coupling reactions: Utilize Suzuki-Miyaura or Buchwald-Hartwig reactions for aryl/heteroaryl substitutions.
  • Biological assays: Test derivatives for target binding (e.g., enzyme inhibition) using surface plasmon resonance (SPR) or fluorescence polarization .

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